molecular formula C12H11FN2O2 B1481670 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile CAS No. 2098026-27-6

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Cat. No.: B1481670
CAS No.: 2098026-27-6
M. Wt: 234.23 g/mol
InChI Key: CYBDUAXFYWRKIC-UHFFFAOYSA-N
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Description

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a fluorine atom at the 7th position of the dihydrobenzo[f][1,4]oxazepine ring and a nitrile group attached to a propanone moiety.

Mechanism of Action

Target of Action

Similar compounds have been evaluated as anticonvulsant agents , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

Related compounds have shown anticonvulsant activities , which typically involve modulation of ion channels or neurotransmitter systems in the brain.

Result of Action

Related compounds have been reported to exhibit anticonvulsant effects , which may involve reducing neuronal excitability or modulating synaptic transmission.

Biochemical Analysis

Biochemical Properties

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with various enzymes, including Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . The compound acts as a selective inhibitor of TNIK, thereby influencing the signaling pathways involved in cell proliferation and migration. Additionally, it interacts with other biomolecules such as proteins and receptors, modulating their activities and contributing to its therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated significant anticonvulsant activities in maximal electroshock (MES) tests, indicating its potential in modulating neuronal activity . Furthermore, it has shown the ability to increase pentobarbital-induced sleep duration, suggesting its impact on the central nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TNIK, binding to the kinase and preventing its activity . This inhibition leads to the suppression of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and migration. Additionally, the compound’s interaction with other enzymes and receptors contributes to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that it continues to exhibit its therapeutic effects without significant degradation, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anticonvulsant and hypnotic effects . At higher doses, it may cause adverse effects such as neurotoxicity . The median effective dose (ED50) for its anticonvulsant activity has been determined to be 19.0 mg/kg, while higher doses significantly increase the duration of pentobarbital-induced sleep .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, reaching various tissues where it exerts its effects . Its interaction with transporters ensures its proper localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile can be achieved through a multi-step process. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the oxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atom and other substituents on the oxazepine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is unique due to the presence of the fluorine atom at the 7th position and the nitrile group attached to the propanone moiety. These structural features may contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDUAXFYWRKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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